molecular formula C9H20NO2+ B1668140 Butyrylcholine CAS No. 3922-86-9

Butyrylcholine

Cat. No. B1668140
CAS RN: 3922-86-9
M. Wt: 174.26 g/mol
InChI Key: YRIBGSCJIMXMPJ-UHFFFAOYSA-N
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Description

Butyrylcholine belongs to the class of organic compounds known as acyl cholines. These are acylated derivatives of choline. Choline or 2-Hydroxy-N, N, N-trimethylethanaminium is a quaternary ammonium salt with the chemical formula (CH3)3N+(CH2)2OH. Thus, butyrylcholine is considered to be a fatty ester lipid molecule. Butyrylcholine is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Cholinesterase Activity in Cerebrospinal Fluid

Butyrylcholine is used to determine the pseudo-cholinesterase activity in cerebrospinal fluid (CSF), as it is hydrolyzed faster than benzoylcholine. It also acts as an inhibitor of true cholinesterase, and individual human CSF hydrolyze acetylcholine, butyrylcholine, and other substrates, suggesting the presence of both pseudo- and true cholinesterase in CSF (Kalsbeek, Cohen, & Bovens, 1950).

Butyrylcholinesterase and Neurobiology

Butyrylcholinesterase, which hydrolyzes esters of choline including acetylcholine, has unique properties and is widely distributed in the nervous system, indicating possible roles in cholinergic neurotransmission and neurodegenerative diseases (Darvesh, Hopkins, & Geula, 2003).

Inhibitory Action on Choline Uptake

1-pyrene butyrylcholine, a derivative of butyrylcholine, has been studied for its ability to inhibit choline uptake in cholinergic nerve endings, indicating its potential application in studying synaptic mechanisms (Dowdall, Barrantes, Stender, & Jovin, 1976).

Application in Alzheimer's Disease Research

Butyrylcholine has been used in studies focusing on Alzheimer's disease, particularly in competitively inhibiting cholinesterase activity in plaques and tangles, which are characteristic of the disease. This has enhanced understanding of enzyme activity within these pathological features (Schätz, Geula, & Mesulam, 1990).

Analytical Applications

Butyrylcholine modified electrodes have been developed for the electrochemical determination of amino acids, demonstrating its utility in biochemical assays and analytical chemistry (Jin & Lin, 2004).

Insights into Butyrylcholinesterase Activity

Studies on butyrylcholinesterase (BChE) activity assay have contributed to identifying patients at risk of prolonged paralysis from neuromuscular blocking agents and in clinical chemistry as a diagnostic marker for intoxication with pesticides and nerve agents (Jońca et al., 2015).

Protection from Organophosphorus Poisons

BChE, which detoxifies organophosphorus poisons (OP) by making a covalent bond with the OP, thereby inactivating both, is significant in toxicology. This application is important for understanding the protection mechanisms against OP toxicity (Masson & Lockridge, 2010).

Electrochemical Sensors

Butyrylcholine selective electrodes have been used for detecting BChE and its inhibitors, such as organophosphate pesticides, demonstrating its applicability in environmental monitoring and public health (Ding, Qin, & Qin, 2009).

properties

CAS RN

3922-86-9

Product Name

Butyrylcholine

Molecular Formula

C9H20NO2+

Molecular Weight

174.26 g/mol

IUPAC Name

2-butanoyloxyethyl(trimethyl)azanium

InChI

InChI=1S/C9H20NO2/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1

InChI Key

YRIBGSCJIMXMPJ-UHFFFAOYSA-N

SMILES

CCCC(=O)OCC[N+](C)(C)C

Canonical SMILES

CCCC(=O)OCC[N+](C)(C)C

Appearance

Solid powder

Other CAS RN

3922-86-9

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

18956-84-8 (bromide)
20292-68-6 (perchlorate)
2494-56-6 (iodide)
2963-78-2 (chloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

utyrylcholine
butyrylcholine bromide
butyrylcholine chloride
butyrylcholine iodide
butyrylcholine perchlorate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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